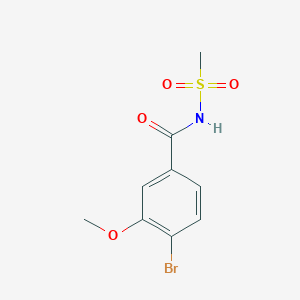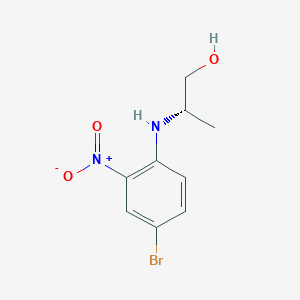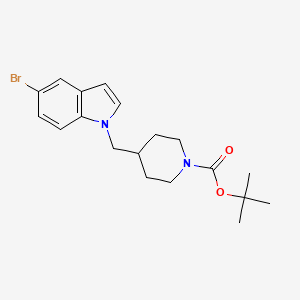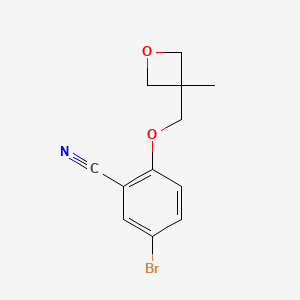![molecular formula C10H11ClN2S B1475044 [2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 1949816-15-2](/img/structure/B1475044.png)
[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Schiff Bases and Their Applications
Heterocyclic schiff bases derived from similar compounds have been synthesized for potential anticonvulsant agents. The chemical structures of these compounds were confirmed through various spectroscopic methods, and several showed significant seizures protection in various models, indicating their potential in medicinal chemistry research (Pandey & Srivastava, 2011).
Catalytic and Photocytotoxic Activities
Iron(III) complexes derived from related chemical structures have been explored for their photocytotoxic properties and applications in cellular imaging. These complexes have shown remarkable activity under red light, indicating their potential in photodynamic therapy and cellular imaging applications (Basu et al., 2014). Similarly, palladacycles with unsymmetrical NCN′ and PCN pincer structures have been synthesized, showing good catalytic activity and selectivity in various reactions (Roffe et al., 2016).
Sensing and Detection of Metal Ions
Research has also focused on the synthesis and characterization of heterocyclic compounds for selective detection of metal ions. For example, reactions involving pyridyl amines have been studied for their potential in selectively detecting Hg and Ni ions, proposing mechanisms of action that could be applicable in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of compounds similar to "[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride" provides insights into their properties and potential applications. For instance, naphthoquinone-based chemosensors have been developed for transition metal ions, showcasing the utility of such compounds in the development of sensitive and selective chemical sensors (Gosavi-Mirkute et al., 2017).
Safety and Hazards
The compound has several precautionary statements associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with 4-cyanopyridine followed by reduction of the resulting imine with sodium borohydride and subsequent reductive amination with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "2-bromo-3-thiophenecarboxaldehyde", "4-cyanopyridine", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-3-thiophenecarboxaldehyde is reacted with 4-cyanopyridine in the presence of a base such as potassium carbonate to form the corresponding imine.", "Step 2: The resulting imine is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then subjected to reductive amination with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the final product, [2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride." ] } | |
Numéro CAS |
1949816-15-2 |
Formule moléculaire |
C10H11ClN2S |
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
(2-thiophen-3-ylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9;/h1-5,7H,6,11H2;1H |
Clé InChI |
RMIVNDNFDDPXAZ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1CN)C2=CSC=C2.Cl.Cl |
SMILES canonique |
C1=CN=C(C=C1CN)C2=CSC=C2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 5-benzyl-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1474967.png)


![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)
![5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid](/img/structure/B1474973.png)




